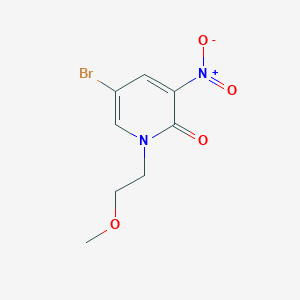
6-Amino-5-ethylpyrimidin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Amino-5-ethylpyrimidin-2(1H)-one is a modified nucleobase derived from cytosine, one of the four main bases found in DNA and RNA. The ethyl group attached to the fifth carbon atom of the cytosine ring distinguishes it from the parent compound. This modification can influence the chemical properties and biological functions of the nucleobase, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-5-ethylpyrimidin-2(1H)-one typically involves the alkylation of cytosine. One common method is the reaction of cytosine with ethyl iodide in the presence of a strong base like sodium hydride. The reaction is carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the alkylation process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
6-Amino-5-ethylpyrimidin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The ethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The nucleobase can be reduced to form dihydro derivatives.
Substitution: The amino group at the fourth position can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 5-ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine.
Reduction: Formation of 5-ethyl-dihydrocytosine.
Substitution: Formation of N-acyl or N-sulfonyl derivatives.
Applications De Recherche Scientifique
6-Amino-5-ethylpyrimidin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a model compound to study the effects of alkylation on nucleobases.
Biology: Investigated for its role in epigenetic modifications and gene expression regulation.
Industry: Used in the synthesis of modified oligonucleotides for research and therapeutic purposes.
Mécanisme D'action
The mechanism by which 6-Amino-5-ethylpyrimidin-2(1H)-one exerts its effects involves its incorporation into DNA or RNA, where it can alter the structure and function of the nucleic acids. The ethyl group can influence base pairing and hydrogen bonding, potentially leading to changes in gene expression and protein synthesis. Molecular targets include DNA and RNA polymerases, as well as various transcription factors and enzymes involved in nucleic acid metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Methylcytosine: A methylated form of cytosine that plays a key role in epigenetic regulation.
5-Hydroxymethylcytosine: An oxidized derivative of 5-methylcytosine involved in DNA demethylation processes.
5-Formylcytosine: Another oxidized form of 5-methylcytosine with roles in active DNA demethylation.
Uniqueness
6-Amino-5-ethylpyrimidin-2(1H)-one is unique due to the presence of the ethyl group, which can have different steric and electronic effects compared to the methyl or hydroxymethyl groups. This can lead to distinct biological and chemical properties, making it a valuable compound for studying the effects of alkylation on nucleobases.
Propriétés
Numéro CAS |
32550-24-6 |
|---|---|
Formule moléculaire |
C6H9N3O |
Poids moléculaire |
139.16 g/mol |
Nom IUPAC |
6-amino-5-ethyl-1H-pyrimidin-2-one |
InChI |
InChI=1S/C6H9N3O/c1-2-4-3-8-6(10)9-5(4)7/h3H,2H2,1H3,(H3,7,8,9,10) |
Clé InChI |
CZJGCEGNCSGRBI-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(NC(=O)N=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Oxo-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B8732174.png)


![Diethyl[3-(acetylamino)propyl]phosphonate](/img/structure/B8732199.png)





![8-Hydroxyspiro[3.5]non-7-en-6-one](/img/structure/B8732237.png)



